rac cis-Paroxetine Hydrochloride

Stereochemistry Impurity Profiling Quality Control

This compound is the racemic mixture of the two cis-enantiomers of paroxetine, distinct from the active trans-API. It is the official USP Paroxetine Related Compound D and EP Impurity E, essential for HPLC method validation, system suitability, and isomeric impurity quantitation in paroxetine drug substance and product. Unlike generic paroxetine HCl, it is not intended for therapeutic use but serves as a highly characterized, traceable reference standard to support ANDA/DMF regulatory filings and batch release testing. Comply with compendial monographs and ensure analytical accuracy with this high-purity standard.

Molecular Formula C₁₉H₂₁ClFNO₃
Molecular Weight 365.83
Cat. No. B1158682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac cis-Paroxetine Hydrochloride
Synonymsrac cis-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride; 
Molecular FormulaC₁₉H₂₁ClFNO₃
Molecular Weight365.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac cis-Paroxetine Hydrochloride: Procurement Considerations and Core Attributes


rac cis-Paroxetine Hydrochloride (CAS 110429-35-1) is a specific stereoisomeric form of paroxetine hydrochloride, a phenylpiperidine derivative classified as a selective serotonin reuptake inhibitor (SSRI) . Chemically, it is the racemic mixture of the two cis-enantiomers, (3R,4R) and (3S,4S), distinguishing it from the active pharmaceutical ingredient (API), which is the single (-)-trans isomer. This compound is primarily recognized and procured as a pharmaceutical reference standard (e.g., USP Paroxetine Related Compound D) and is also used as a reference standard for the analysis and quantification of isomeric impurities during drug development and manufacturing . Its primary role is in quality control (QC) and analytical method validation, not as a therapeutic agent.

Why rac cis-Paroxetine Hydrochloride Cannot Be Interchanged with Paroxetine API or Other Analogs


Generic substitution is not feasible due to fundamental differences in molecular identity and intended application. The clinically active paroxetine molecule is the single enantiomer (-)-trans-paroxetine, whereas this compound is a racemic mixture of two different enantiomers, (3RS,4RS) or cis-paroxetine [1]. This stereochemical variation means it has a distinct three-dimensional structure, leading to different physicochemical properties, analytical behavior, and pharmacological profile [2]. Its primary application is not as a therapeutic agent, but as a highly characterized analytical standard and impurity marker (e.g., USP Paroxetine Related Compound D, EP Impurity E) essential for pharmaceutical quality control and regulatory compliance [3]. Substituting it with the API or another analog would invalidate analytical methods, compromise impurity tracking, and fail to meet compendial specifications, creating significant risks in drug development and manufacturing.

Quantitative Evidence for the Selection of rac cis-Paroxetine Hydrochloride


Stereochemical Distinction: rac cis-Paroxetine as a Defined Impurity Marker

rac cis-Paroxetine Hydrochloride is explicitly defined as a specific stereoisomer, a racemic mixture of (3R,4R) and (3S,4S) enantiomers, distinguishing it from the active pharmaceutical ingredient (API), which is the single (-)-trans isomer [1]. This stereochemical designation is codified in official pharmacopoeias, where it is identified as 'Paroxetine Related Compound D' by the USP and 'Impurity E' by the EP [2]. This specific identity is crucial for its role as a reference standard in chromatographic methods for impurity analysis.

Stereochemistry Impurity Profiling Quality Control

Purity Specification for Analytical Method Validation: 98% (HPLC)

When procured for analytical method development and validation, a high level of purity is a critical specification to ensure the accuracy and reliability of test results. Commercial sources of rac cis-Paroxetine Hydrochloride (also sold as Paroxetine hydrochloride hemihydrate, CAS 110429-35-1) specify a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This level of purity is consistent with the requirements for a primary reference standard or a well-characterized impurity marker.

Analytical Chemistry Method Validation Purity Analysis

Physicochemical Property Data: Melting Point and Optical Rotation

For solid-state characterization and identity confirmation, key physicochemical data are available. For the hemihydrate form of the (-)-trans isomer, the melting point is reported as 142°C with a specific optical rotation of -88.0 to -92.0 degrees . While direct data for the racemic cis mixture is less commonly cited, these values for a closely related paroxetine stereoisomer provide a relevant reference point. For rac cis-Paroxetine Hydrochloride, a melting point of >162°C (dec.) has been noted , indicating a different thermal behavior.

Physicochemical Characterization Solid-State Analysis Identity Testing

Regulatory Recognition as a Primary Compendial Standard

The United States Pharmacopeia (USP) designates this compound as 'Paroxetine Related Compound D,' a primary pharmaceutical reference standard . It is intended for use in specified quality tests and assays as detailed in the official USP compendia . Similarly, the European Pharmacopoeia (EP) lists it as 'Impurity E' [1]. This official status mandates its use for demonstrating compliance with regulatory standards for paroxetine drug substances and products.

Regulatory Science Quality Assurance Pharmacopoeial Standards

Core Application Scenarios for rac cis-Paroxetine Hydrochloride


HPLC Method Development and Validation for Impurity Profiling

The primary application of rac cis-Paroxetine Hydrochloride is as a reference standard in High-Performance Liquid Chromatography (HPLC) and related analytical techniques to develop and validate methods for detecting and quantifying the cis-isomer impurity in paroxetine active pharmaceutical ingredient (API) and finished drug products [1]. Its use is critical for establishing system suitability, determining relative retention times, and constructing calibration curves for accurate impurity quantitation.

Regulatory Compliance Testing for Drug Master Files (DMF) and ANDA Submissions

This compound is an essential component of the quality control (QC) documentation required for regulatory filings, such as a Drug Master File (DMF) or an Abbreviated New Drug Application (ANDA) [1]. As the USP and EP designated standard for this specific impurity, it provides the necessary traceability and compliance to demonstrate that a generic paroxetine product meets the purity specifications outlined in the official monographs .

Pharmaceutical QC Release Testing of Paroxetine Batches

In a commercial manufacturing setting, quality control laboratories routinely use this reference standard for the release testing of each batch of paroxetine API and finished drug product. By comparing the test sample against the rac cis-Paroxetine Hydrochloride standard, analysts can confirm that the level of the cis-isomer impurity is below the specified limit, thereby ensuring batch-to-batch consistency and patient safety.

Structural Characterization and Process Development Studies

During chemical process development and optimization, this compound serves as a key marker for tracking the formation of unwanted stereoisomers. Its availability as a well-characterized solid, with data on melting point [1] and purity , allows synthetic chemists to identify and quantify this byproduct, thereby enabling them to refine reaction conditions to minimize its formation and improve the yield and purity of the desired API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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